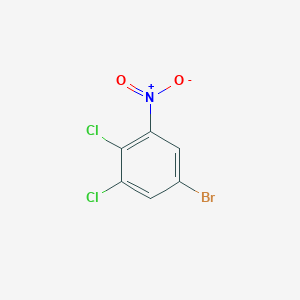

1-Bromo-3,4-dichloro-5-nitrobenzene

説明

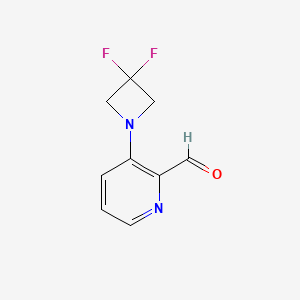

“1-Bromo-3,4-dichloro-5-nitrobenzene” is a chemical compound with the molecular formula C6H2BrCl2NO2 . It is a derivative of benzene, which is a type of aromatic compound. The molecule consists of a benzene ring substituted with a bromo group, two chloro groups, and a nitro group .

Molecular Structure Analysis

The molecular structure of “1-Bromo-3,4-dichloro-5-nitrobenzene” is characterized by the presence of a bromo group, two chloro groups, and a nitro group attached to a benzene ring . The exact positions of these substituents on the benzene ring can be determined by IUPAC nomenclature .

Chemical Reactions Analysis

Aryl halides like “1-Bromo-3,4-dichloro-5-nitrobenzene” can undergo various types of reactions. For instance, they can participate in nucleophilic aromatic substitution reactions, where one of the halogen atoms is replaced by a nucleophile . The presence of the nitro group, a strong electron-withdrawing group, can activate the benzene ring towards such reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3,4-dichloro-5-nitrobenzene” would depend on the specific arrangement of its substituents. Generally, compounds with similar structures have a high molecular weight and exhibit strong infrared bands characteristic of nitro compounds .

科学的研究の応用

Vibrational Spectroscopy Studies : Research by Reddy & Rao (1994) on trisubstituted benzenes, including 1-bromo-3,4-dichloro-5-nitrobenzene, focused on their vibrational spectroscopy. They conducted a zero-order normal coordinate analysis for both in-plane and out-of-plane vibrations, leading to revised vibrational assignments for these molecules.

Computational and Experimental Approaches : A study by Mroz et al. (2020) explored anisotropic displacement parameters in isomorphous compounds of 1-bromo-3,4-dichloro-5-nitrobenzene. They combined computational and experimental techniques, highlighting challenges in experimental procedures compared to theoretical predictions.

Photoelectrochemical Reduction : Research conducted by Compton & Dryfe (1994) investigated the photoelectrochemical reduction of p-bromo-nitrobenzene. They found that the compound is reduced to a radical anion, which becomes stable in the absence of light. This study offers insights into the electrochemical behavior of related compounds.

Bromination Studies : The work of Plas & Woźniak (1976) on the bromination of naphthyridines in nitrobenzene provides useful information about halogenated benzene derivatives. Their findings highlight the yield and selectivity of brominated compounds under different reaction conditions.

Nucleophilic Aromatic Substitution : A study by Gold, Miri, & Robinson (1980) explored the role of sodium borohydride in nucleophilic aromatic substitution by hydrogen. Their findings include observations of the formation of unstable cyclohexadienyl anions, which are crucial intermediates in certain chemical reactions.

Polymer Solar Cells Improvement : Fu et al. (2015) discovered that introducing 1-Bromo-4-Nitrobenzene to polymer solar cells significantly improves their efficiency. Their research indicates that the addition of this compound reduces excitonic recombination and enhances excitonic dissociation at the donor-acceptor interface, thereby improving the power conversion efficiency of these cells (Fu et al., 2015).

作用機序

The mechanism of nucleophilic aromatic substitution involves the initial addition of the nucleophile to the aromatic ring, followed by the elimination of a halide ion . The nitro group plays a crucial role in this mechanism by stabilizing the negative charge that develops on the aromatic ring during the reaction .

Safety and Hazards

Compounds like “1-Bromo-3,4-dichloro-5-nitrobenzene” can cause skin and eye irritation and may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use protective measures such as gloves and eye/face protection when handling it .

特性

IUPAC Name |

5-bromo-1,2-dichloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDYNOPYACYHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3,4-dichloro-5-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1408671.png)